3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenylmethyl group, and a dimethoxy-dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of the benzenesulfonyl group, and the attachment of the chlorophenylmethyl group. Common reagents used in these reactions include benzenesulfonyl chloride, 4-chlorobenzyl chloride, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The benzenesulfonyl and chlorophenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the quinolinone core can modulate biological activities through various mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
4-chlorobenzyl chloride: A precursor for the chlorophenylmethyl group.
Dimethoxyquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-8-10-17(25)11-9-16)15-23(24(19)27)32(28,29)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNDVJNKZSCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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